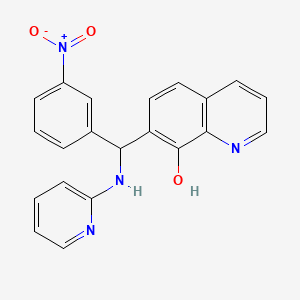
7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” is a versatile material with diverse applications in scientific research. It’s a novel 8-hydroxyquinoline derivative . Its unique structure enables its utilization in various fields including chemistry, biology, and material science, making it an invaluable tool for studying complex phenomena and developing.
Chemical Reactions Analysis
The compound can specifically inhibit HMGB1-mediated caspase-11 signaling . It targets directly to HMGB1 and changes the secondary conformation, consequently disrupting the interaction between LPS and HMGB1 and inhibiting the HMGB1-mediated delivery of LPS into the cytosol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .Scientific Research Applications
Antibacterial Applications
Derivatives of quinolin-8-ol, such as 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, have shown potential in inhibiting bacterial pathogens. For example, a study identified a derivative as a putative inhibitor of type III secretion in Yersinia pseudotuberculosis, suggesting the potential of these derivatives in targeting both intracellular and extracellular bacterial pathogens, including Chlamydia trachomatis (Enquist et al., 2012).
Chemical Sensing Applications
Certain derivatives are used as chemosensors due to their ability to exhibit a colorimetric response to specific ions or molecules. For instance, a study developed a colorimetric chemosensor based on a Schiff base for highly selective sensing of cyanide in aqueous solutions. This highlights the adaptability of quinolin-8-ol derivatives for sensing applications (Na et al., 2014).
Antimicrobial and Spectral Applications
Derivatives of quinolin-8-ol, such as this compound, have been synthesized and characterized for their spectral properties and antimicrobial activity. For instance, a study synthesized new ligands and characterized them using spectroscopic techniques. The ligands demonstrated in vitro antibacterial activity, revealing their potential in antimicrobial applications (Oza et al., 2011).
Anticancer Applications
Compounds related to quinolin-8-ol derivatives have been explored for their potential anticancer activity. A study synthesized and tested derivatives for their anti-proliferative activity against cancer cell lines. The findings suggested potent cytotoxic activity against cancer cells, indicating the potential of these compounds in cancer treatment research (Huang et al., 2013).
Mechanism of Action
properties
IUPAC Name |
7-[(3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-17(10-9-14-6-4-12-23-20(14)21)19(24-18-8-1-2-11-22-18)15-5-3-7-16(13-15)25(27)28/h1-13,19,26H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKLJHRSWOKPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

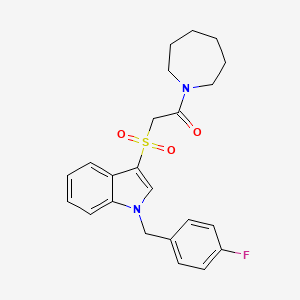
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)

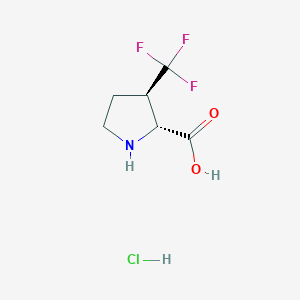
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)
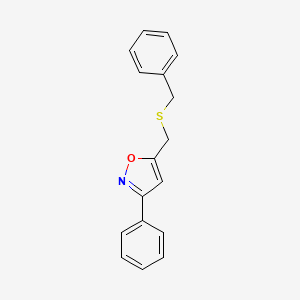
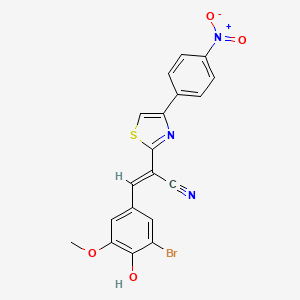


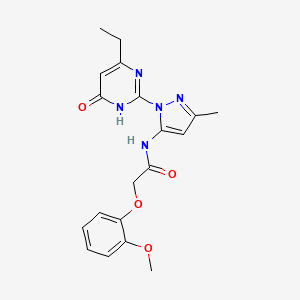
![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)
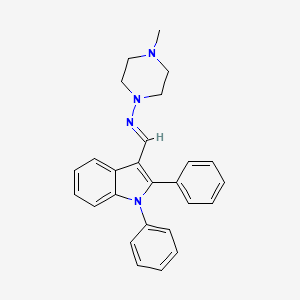
![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)